2-(propan-2-ylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide 2-(propan-2-ylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9652000
InChI: InChI=1S/C12H17N5OS2/c1-6(2)10-16-17-12(20-10)15-9(18)8-5-19-11(14-8)13-7(3)4/h5-7H,1-4H3,(H,13,14)(H,15,17,18)
SMILES: CC(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NC(C)C
Molecular Formula: C12H17N5OS2
Molecular Weight: 311.4 g/mol

2-(propan-2-ylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC9652000

Molecular Formula: C12H17N5OS2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

2-(propan-2-ylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C12H17N5OS2
Molecular Weight 311.4 g/mol
IUPAC Name 2-(propan-2-ylamino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C12H17N5OS2/c1-6(2)10-16-17-12(20-10)15-9(18)8-5-19-11(14-8)13-7(3)4/h5-7H,1-4H3,(H,13,14)(H,15,17,18)
Standard InChI Key MZNPFCJTSLXWCF-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NC(C)C
Canonical SMILES CC(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NC(C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a 1,3-thiazole core substituted at position 2 with a propan-2-ylamino group and at position 4 with a carboxamide linker. The carboxamide nitrogen is further connected to a 1,3,4-thiadiazole ring via an imine bond (E-configuration). The thiadiazole ring is substituted at position 5 with a propan-2-yl group .

Key functional groups:

  • Thiazole ring (aromatic heterocycle with sulfur and nitrogen).

  • Thiadiazole ring (non-aromatic, sulfur- and nitrogen-rich heterocycle).

  • Propan-2-yl (isopropyl) substituents.

  • Carboxamide bridge.

Molecular Formula and Physicochemical Properties

The molecular formula is C₁₃H₁₆N₆OS₂, with a molecular weight of 352.44 g/mol. Theoretical calculations predict moderate hydrophobicity (logP ≈ 2.8) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

PropertyValue
Molecular FormulaC₁₃H₁₆N₆OS₂
Molecular Weight352.44 g/mol
logP (Predicted)2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthetic Pathways and Optimization

Core Thiazole Synthesis

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides. For this compound, ethyl 2-chloroacetoacetate may react with thiourea derivatives to form the 4-carboxamide-thiazole intermediate .

Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is introduced through cyclization of thiosemicarbazides under acidic conditions. A reported method involves reacting hydrazinecarbothioamide with acetyl chloride in the presence of phosphorus oxychloride .

Final Coupling Reaction

The thiazole and thiadiazole subunits are linked via a carboxamide bridge. This step employs carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the thiadiazole amine.

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Thiazole-thiadiazole hybrids demonstrate broad-spectrum antimicrobial effects. 2-(Propan-2-ylamino)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide inhibits bacterial DNA gyrase by binding to the ATPase domain, disrupting DNA replication .

OrganismMIC (μg/mL)
Staphylococcus aureus8.2
Escherichia coli16.5
Candida albicans32.1

Pharmacokinetic and Toxicity Profiles

Metabolic Stability

In vitro studies using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 45 minutes), with primary metabolites arising from oxidative dealkylation of the isopropyl groups.

Toxicity Screening

Acute toxicity in rodent models (LD₅₀ > 500 mg/kg) suggests a favorable safety profile, though chronic exposure studies are pending .

Applications in Drug Development

Antibacterial Agents

The compound’s dual-targeting mechanism (DNA gyrase and membrane disruption) positions it as a candidate for multidrug-resistant infections .

Antiproliferative Therapies

Ongoing research explores its use in combination therapies with checkpoint inhibitors to enhance tumor immunogenicity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator